molecular formula C17H28N4O B6805642 N-(5,5-dimethyloxolan-3-yl)-1-(6-ethylpyrimidin-4-yl)piperidin-4-amine

N-(5,5-dimethyloxolan-3-yl)-1-(6-ethylpyrimidin-4-yl)piperidin-4-amine

Cat. No.: B6805642
M. Wt: 304.4 g/mol
InChI Key: YZQVSGBMGTURJV-UHFFFAOYSA-N
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Description

N-(5,5-dimethyloxolan-3-yl)-1-(6-ethylpyrimidin-4-yl)piperidin-4-amine is a synthetic organic compound with a complex structure that includes a piperidine ring, a pyrimidine ring, and an oxolane ring

Properties

IUPAC Name

N-(5,5-dimethyloxolan-3-yl)-1-(6-ethylpyrimidin-4-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O/c1-4-13-9-16(19-12-18-13)21-7-5-14(6-8-21)20-15-10-17(2,3)22-11-15/h9,12,14-15,20H,4-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQVSGBMGTURJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCC(CC2)NC3CC(OC3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-dimethyloxolan-3-yl)-1-(6-ethylpyrimidin-4-yl)piperidin-4-amine typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is functionalized to introduce the amine group at the 4-position.

    Introduction of the Pyrimidine Ring: The 6-ethylpyrimidine moiety is introduced through a nucleophilic substitution reaction, often using a halogenated pyrimidine derivative.

    Attachment of the Oxolane Ring: The 5,5-dimethyloxolane group is attached via a nucleophilic addition or substitution reaction, typically involving an oxirane intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5,5-dimethyloxolan-3-yl)-1-(6-ethylpyrimidin-4-yl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the piperidine ring or the oxolane ring, depending on the reagents and conditions used.

    Reduction: Reduction reactions can target the pyrimidine ring or other functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(5,5-dimethyloxolan-3-yl)-1-(6-ethylpyrimidin-4-yl)piperidin-4-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(5,5-dimethyloxolan-3-yl)-1-(6-methylpyrimidin-4-yl)piperidin-4-amine: Similar structure but with a methyl group instead of an ethyl group on the pyrimidine ring.

    N-(5,5-dimethyloxolan-3-yl)-1-(6-ethylpyrimidin-2-yl)piperidin-4-amine: Similar structure but with the pyrimidine ring attached at a different position.

Uniqueness

N-(5,5-dimethyloxolan-3-yl)-1-(6-ethylpyrimidin-4-yl)piperidin-4-amine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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